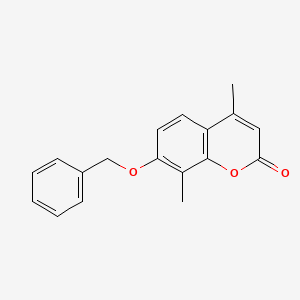![molecular formula C19H22N2O2 B5746273 N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is a white crystalline powder. NPPB is known for its ability to block chloride channels and has been used to study the physiological and biochemical effects of these channels.
Mécanisme D'action
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide blocks chloride channels by binding to the channel pore and preventing the passage of chloride ions. This results in a decrease in chloride ion conductance and an increase in membrane resistance. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to be selective for certain types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-sensitive outwardly rectifying (VSOR) channel.
Biochemical and Physiological Effects
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been shown to modulate the release of neurotransmitters, including dopamine and glutamate. In addition, N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to regulate the activity of ion transporters, including the Na+/K+-ATPase and the Na+/H+ exchanger.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide in lab experiments is its ability to selectively block chloride channels. This allows researchers to study the specific effects of chloride channels on cellular processes without interfering with other ion channels. However, one limitation of using N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide is its potential toxicity. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide. One area of interest is the role of chloride channels in cancer development and progression. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Another area of interest is the regulation of blood pressure and heart rate by chloride channels. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been shown to affect these processes, and further research may lead to the development of new treatments for hypertension and other cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide involves the reaction of 2-aminophenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenylacetic acid to form N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide. The reaction scheme is shown below:
Applications De Recherche Scientifique
N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has been widely used in scientific research to study the physiological and biochemical effects of chloride channels. It has been used to investigate the role of chloride channels in various cellular processes, including cell volume regulation, neurotransmitter release, and ion transport. N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has also been used to study the effects of chloride channels on the cardiovascular system, including the regulation of blood pressure and heart rate.
Propriétés
IUPAC Name |
N-[2-(3-phenylpropanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-8-18(22)20-16-11-6-7-12-17(16)21-19(23)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZWIURVXXYRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)
